Cas no 20280-93-7 (3-acetyl-7-methyl-2H-chromen-2-one)

3-Acetyl-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by its acetyl and methyl substituents at the 3- and 7-positions, respectively. This compound exhibits notable photophysical and chemical properties, making it useful in organic synthesis and material science applications. Its structural features enhance stability and reactivity, particularly in reactions involving the lactone ring or the acetyl group. The methyl substitution at the 7-position further influences its electronic properties, potentially improving its suitability as a fluorescent probe or intermediate in heterocyclic chemistry. The compound’s well-defined molecular structure allows for precise modifications, facilitating its use in the development of specialized organic materials or bioactive molecules.
3-acetyl-7-methyl-2H-chromen-2-one structure
20280-93-7 structure
商品名:3-acetyl-7-methyl-2H-chromen-2-one
CAS番号:20280-93-7
MF:C12H10O3
メガワット:202.20600
MDL:MFCD01731853
CID:273230
PubChem ID:30091

3-acetyl-7-methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-2-one,3-acetyl-7-methyl-
    • 3-Acetyl-7-methyl-2H-chromen-2-one
    • 3-acetyl-7-methylchromen-2-one
    • 3-Acetyl-7-methylcoumarin
    • 3-Acetyl-7-methyl-cumarin
    • COUMARIN,3-ACETYL-7-METHYL
    • 4-17-00-06297 (Beilstein Handbook Reference)
    • COUMARIN, 3-ACETYL-7-METHYL-
    • FT-0679369
    • MFCD01731853
    • DTXSID80174137
    • 2H-1-Benzopyran-2-one, 3-acetyl-7-methyl-
    • LS-02896
    • BRN 0160620
    • SCHEMBL12611180
    • 20280-93-7
    • 2-DEOXY-2-FLUOROADENOSINE
    • AKOS002679511
    • ALBB-008115
    • STK505102
    • 3-acetyl-7-methyl-2H-chromen-2-one
    • MDL: MFCD01731853
    • インチ: InChI=1S/C12H10O3/c1-7-3-4-9-6-10(8(2)13)12(14)15-11(9)5-7/h3-6H,1-2H3
    • InChIKey: UBRNWFAJPPGJGV-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC2=C(C=C1)C=C(C(=O)C)C(=O)O2

計算された属性

  • せいみつぶんしりょう: 202.06300
  • どういたいしつりょう: 202.062994
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 330
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.243
  • ふってん: 403.2°Cat760mmHg
  • フラッシュポイント: 183.4°C
  • 屈折率: 1.575
  • PSA: 47.28000
  • LogP: 2.30400

3-acetyl-7-methyl-2H-chromen-2-one セキュリティ情報

  • 危険レベル:IRRITANT

3-acetyl-7-methyl-2H-chromen-2-one 税関データ

  • 税関コード:2932209090
  • 税関データ:

    中国税関コード:

    2932209090

    概要:

    2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3-acetyl-7-methyl-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B402523-500mg
3-acetyl-7-methyl-2H-chromen-2-one
20280-93-7
500mg
$ 295.00 2022-06-07
TRC
B402523-50mg
3-acetyl-7-methyl-2H-chromen-2-one
20280-93-7
50mg
$ 50.00 2022-06-07
abcr
AB406831-5 g
3-Acetyl-7-methyl-2H-chromen-2-one
20280-93-7
5g
€907.00 2023-06-17
A2B Chem LLC
AB04036-1g
3-Acetyl-7-methyl-2h-chromen-2-one
20280-93-7 >95%
1g
$509.00 2024-04-20
TRC
B402523-100mg
3-acetyl-7-methyl-2H-chromen-2-one
20280-93-7
100mg
$ 70.00 2022-06-07
Chemenu
CM285188-1g
3-Acetyl-7-methyl-2H-chromen-2-one
20280-93-7 95%
1g
$*** 2023-03-30
abcr
AB406831-500mg
3-Acetyl-7-methyl-2H-chromen-2-one; .
20280-93-7
500mg
€269.00 2025-02-21
A2B Chem LLC
AB04036-500mg
3-Acetyl-7-methyl-2h-chromen-2-one
20280-93-7 >95%
500mg
$467.00 2024-04-20
abcr
AB406831-1g
3-Acetyl-7-methyl-2H-chromen-2-one; .
20280-93-7
1g
€317.00 2025-02-21
abcr
AB406831-5g
3-Acetyl-7-methyl-2H-chromen-2-one; .
20280-93-7
5g
€877.00 2025-02-21

3-acetyl-7-methyl-2H-chromen-2-one 関連文献

3-acetyl-7-methyl-2H-chromen-2-oneに関する追加情報

3-Acetyl-7-Methyl-2H-Chromen-2-One (CAS No. 20280-93-7): A Comprehensive Overview

The compound 3-Acetyl-7-Methyl-2H-Chromen-2-One, identified by the CAS registry number 20280-93-7, is a fascinating molecule with significant applications in various fields, including food science, pharmaceuticals, and natural product research. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a benzopyran skeleton. Chromones are widely studied due to their diverse biological activities and structural versatility.

Structure and Synthesis: The molecular structure of 3-Acetyl-7-Methyl-2H-Chromen-2-One consists of a chroman ring system with an acetyl group at position 3 and a methyl group at position 7. The presence of these substituents imparts unique physical and chemical properties to the molecule. Recent studies have explored innovative synthetic routes for this compound, leveraging both traditional organic synthesis techniques and modern catalytic methods. For instance, researchers have employed microwave-assisted synthesis to enhance reaction efficiency and yield, making the production of this compound more sustainable and cost-effective.

Biological Activity: One of the most intriguing aspects of 3-Acetyl-7-Methyl-2H-Chromen-2-One is its bioactivity profile. Recent findings have highlighted its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit key inflammatory pathways such as COX-1 and COX-2 enzymes. Additionally, this compound has shown promising antioxidant properties, making it a candidate for applications in functional foods and nutraceuticals.

Applications in Food Science: In the food industry, 3-Acetyl-7-Methyl-2H-Chromen-2-One is valued for its role as a natural flavor enhancer and stabilizer. It contributes to the aroma profile of various food products, particularly in the flavoring industry where it is used to impart a characteristic woody or spicy note. Recent advancements in food chemistry have enabled the precise extraction and controlled release of this compound in food formulations, ensuring optimal sensory experiences while maintaining product stability.

Pharmaceutical Potential: The pharmaceutical sector has also taken interest in 3-Acetyl-7-Methyl-2H-Chromen-2-One due to its potential therapeutic applications. Preclinical studies have indicated its efficacy in modulating cellular signaling pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been investigated for its role in anti-cancer therapies, where it exhibits selective cytotoxicity against cancer cells without significantly affecting normal cells.

Environmental Considerations: As industries increasingly prioritize sustainability, the environmental impact of synthesizing and utilizing 3-Acetyl-7-Methyl-2H-Chromen-2-One has come under scrutiny. Researchers are exploring green chemistry approaches to minimize waste generation and energy consumption during production processes. For example, solvent-free synthesis methods and biocatalytic transformations are being developed to align with eco-friendly manufacturing practices.

Future Directions: Looking ahead, the continued exploration of 3-Acetyl-7-Methyl-2H-Chromen_

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